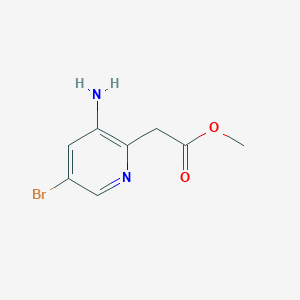
N4-Ac-C-(S)-GNA phosphoramidite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of N4-Ac-C-(S)-GNA phosphoramidite typically involves the protection of a nucleoside bearing a single free hydroxy group with phosphorodiamidite under the catalytic action of a weak acid . The common method involves treatment with phosphorodiamidite, followed by purification through column chromatography on silica gel .
Industrial Production Methods
Industrial production of nucleoside phosphoramidites, including this compound, involves large-scale synthesis using automated oligo synthesizers. These synthesizers complete sequential chemical reactions to produce nucleotide chains of synthetic oligos . The process ensures batch-to-batch consistency and minimal levels of reactive impurities .
Análisis De Reacciones Químicas
Types of Reactions
N4-Ac-C-(S)-GNA phosphoramidite undergoes various chemical reactions, including:
Oxidation: Conversion of phosphite triester to phosphate triester.
Reduction: Reduction of the cyanoethyl group.
Substitution: Substitution reactions involving the acetyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Iodine in water/pyridine.
Reducing agents: Sodium borohydride.
Substitution reagents: Ammonia or amines.
Major Products Formed
The major products formed from these reactions include oligonucleotides with modified bases, which are used in various diagnostic and therapeutic applications .
Aplicaciones Científicas De Investigación
N4-Ac-C-(S)-GNA phosphoramidite is widely used in scientific research, including:
Chemistry: Synthesis of modified oligonucleotides for structural and mutagenesis studies.
Biology: Study of gene regulation and cellular functions through RNA modifications.
Medicine: Development of antisense oligonucleotides and siRNAs for therapeutic applications.
Industry: Production of diagnostic assays and oligo therapeutics.
Mecanismo De Acción
The mechanism of action of N4-Ac-C-(S)-GNA phosphoramidite involves its incorporation into synthetic oligonucleotides. These modified oligonucleotides can interact with specific molecular targets, such as messenger RNAs, to regulate gene expression and translation . The acetylation of RNA, for example, impacts RNA stability and translation efficiency .
Comparación Con Compuestos Similares
Similar Compounds
N4-Ac-N4-Et-dC-CE Phosphoramidite: Similar in structure but with an additional ethyl group.
DMT-dC (Ac)-CE-Phosphoramidite: Another acetylated nucleoside phosphoramidite.
Uniqueness
N4-Ac-C-(S)-GNA phosphoramidite is unique due to its specific acetylation, which provides distinct chemical properties and biological functions. Its ability to be incorporated into synthetic oligonucleotides makes it valuable for various research and therapeutic applications .
Propiedades
Fórmula molecular |
C39H48N5O7P |
|---|---|
Peso molecular |
729.8 g/mol |
Nombre IUPAC |
N-[1-[(2S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropyl]-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C39H48N5O7P/c1-28(2)44(29(3)4)52(50-25-11-23-40)51-36(26-43-24-22-37(41-30(5)45)42-38(43)46)27-49-39(31-12-9-8-10-13-31,32-14-18-34(47-6)19-15-32)33-16-20-35(48-7)21-17-33/h8-10,12-22,24,28-29,36H,11,25-27H2,1-7H3,(H,41,42,45,46)/t36-,52?/m0/s1 |
Clave InChI |
GJBIWQXFRRQYML-RRUDDRBXSA-N |
SMILES isomérico |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H](CN1C=CC(=NC1=O)NC(=O)C)COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OC(CN1C=CC(=NC1=O)NC(=O)C)COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



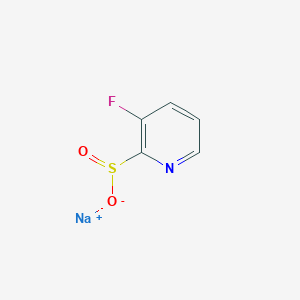
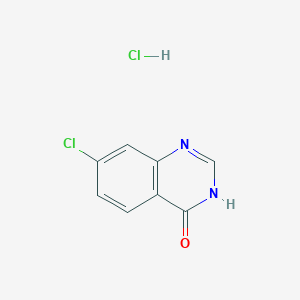
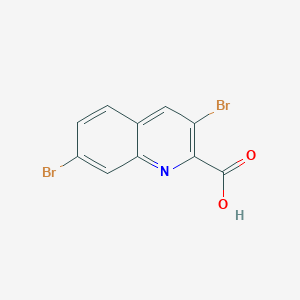
![7-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B13657022.png)
![4-Bromo-[1,1'-biphenyl]-3-ol](/img/structure/B13657032.png)
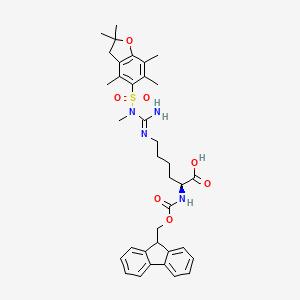
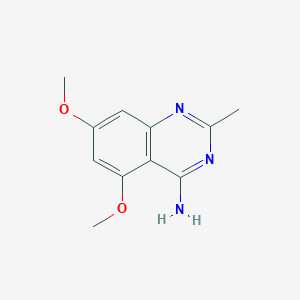
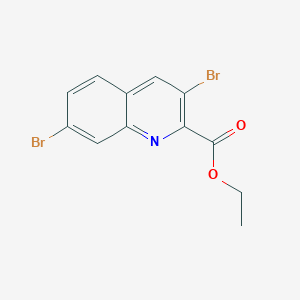
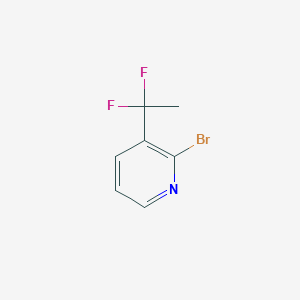
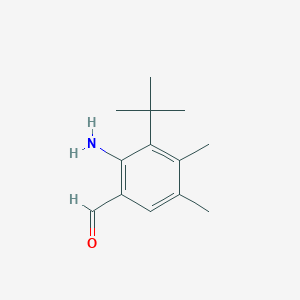
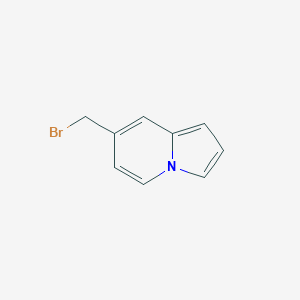
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13657066.png)
